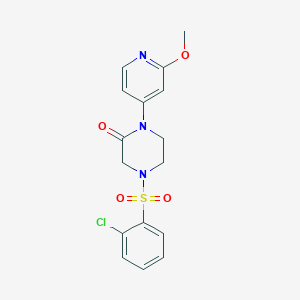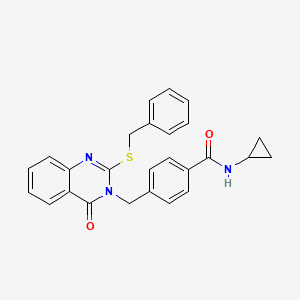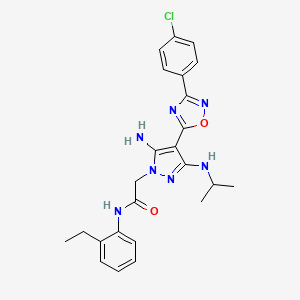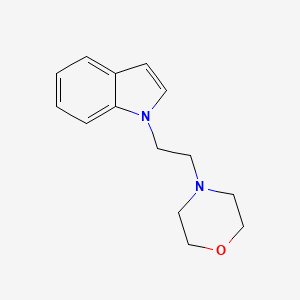
4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one, also known as CSP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas, including medicinal chemistry, neuropharmacology, and drug discovery. CSP is a piperazine derivative that belongs to the class of sulfonyl compounds. It has a unique chemical structure that makes it a promising candidate for drug development.
作用機序
The mechanism of action of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one involves the inhibition of various enzymes and receptors in the body that are involved in the regulation of cellular processes. 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has been reported to inhibit the activity of phosphodiesterases (PDEs), which are enzymes that play a critical role in the regulation of cyclic nucleotides such as cAMP and cGMP. The inhibition of PDEs by 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one leads to an increase in the levels of cAMP and cGMP, which in turn activates various signaling pathways that regulate cellular processes such as cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has been shown to have several biochemical and physiological effects in the body. One of the most significant effects is the inhibition of PDEs, which leads to an increase in the levels of cAMP and cGMP. This, in turn, activates various signaling pathways that regulate cellular processes such as cell proliferation, differentiation, and apoptosis. 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has also been reported to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines and prostaglandins.
実験室実験の利点と制限
4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has several advantages as a research tool in the laboratory. It is a potent inhibitor of PDEs and has been shown to have significant antitumor activity. 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one is also relatively easy to synthesize and has a high yield. However, there are also some limitations to the use of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one in lab experiments. 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has poor solubility in water, which can make it challenging to work with in aqueous solutions. Additionally, 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has a relatively short half-life, which can limit its effectiveness in some experiments.
将来の方向性
There are several future directions for the research and development of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one. One potential area of research is the development of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one analogs with improved pharmacokinetic properties, such as increased solubility and longer half-life. Another potential area of research is the investigation of the potential of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one as a therapeutic agent for the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the precise mechanism of action of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one and its effects on cellular processes.
合成法
The synthesis of 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one involves a multistep process that requires the use of various reagents and solvents. The most commonly used method for synthesizing 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one is the reaction between 2-chlorobenzenesulfonyl chloride and 2-methoxypyridine-4-amine, followed by the addition of piperazine. The reaction is carried out under controlled conditions, and the yield of the final product depends on several factors such as the purity of the reagents, reaction time, and temperature.
科学的研究の応用
4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has been extensively studied for its potential applications in various areas of scientific research. One of the most significant areas of research is medicinal chemistry, where 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has shown promising results as an effective drug candidate for the treatment of various diseases, including cancer, inflammation, and neurological disorders. 4-(2-Chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one has been reported to exhibit potent antitumor activity by inhibiting the growth of cancer cells in vitro and in vivo.
特性
IUPAC Name |
4-(2-chlorophenyl)sulfonyl-1-(2-methoxypyridin-4-yl)piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN3O4S/c1-24-15-10-12(6-7-18-15)20-9-8-19(11-16(20)21)25(22,23)14-5-3-2-4-13(14)17/h2-7,10H,8-9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIDQKRBQHAOCJC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=CC(=C1)N2CCN(CC2=O)S(=O)(=O)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2807695.png)

![methyl 3-({[1-(2-chlorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B2807701.png)

![4-oxo-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-4H-chromene-3-carboxamide](/img/structure/B2807704.png)


![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)furan-2-carboxamide hydrochloride](/img/structure/B2807707.png)
![N-(5-((5-chlorothiophen-2-yl)methyl)-1,3,4-oxadiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2807708.png)
![2-(2-((2,4-dichlorobenzyl)thio)thiazol-4-yl)-N-(4-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2807709.png)
![1-[(2-chloro-6-fluorobenzyl)oxy]-2-(4-methylphenyl)-1H-1,3-benzimidazole](/img/structure/B2807710.png)
![1-(4-Methoxyphenyl)-4-({3-[6-(3-methylpiperidin-1-yl)pyridin-3-yl]-1,2,4-oxadiazol-5-yl}methyl)piperazine](/img/structure/B2807712.png)

![ethyl 2-[3-[3-(1H-indol-3-yl)propanoylamino]-4-oxoquinazolin-2-yl]sulfanylacetate](/img/structure/B2807714.png)